molecular formula C21H20N2O5 B2753869 ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate CAS No. 868223-81-8

ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate

Cat. No.: B2753869
CAS No.: 868223-81-8
M. Wt: 380.4
InChI Key: JTWCRVIMDCJGFX-UHFFFAOYSA-N
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Description

ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a complex organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique chemical structure, which includes an isoquinoline core and an anilino group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves multiple steps. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the anilino group and the ethyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxygenated derivative, while reduction may yield a more hydrogenated form of the compound.

Scientific Research Applications

ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate stands out due to its specific isoquinoline core and anilino group, which confer unique chemical properties and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-2-27-20(25)14-28-18-10-6-9-17-16(18)11-12-23(21(17)26)13-19(24)22-15-7-4-3-5-8-15/h3-12H,2,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWCRVIMDCJGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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